molecular formula C25H30NO3+ B1681596 Trospium

Trospium

Cat. No.: B1681596
M. Wt: 392.5 g/mol
InChI Key: OYYDSUSKLWTMMQ-AIZNXBIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Trospium undergoes several types of chemical reactions:

Scientific Research Applications

Trospium has a wide range of scientific research applications:

Biological Activity

Trospium chloride is a quaternary ammonium compound primarily used in the treatment of overactive bladder (OAB). Its biological activity is characterized by its antimuscarinic effects, which result from its high affinity for muscarinic receptors, particularly M1, M2, and M3. This article explores the pharmacodynamics, clinical efficacy, safety profile, and specific case studies that highlight the biological activity of this compound.

This compound acts as a competitive antagonist at muscarinic cholinergic receptors. By inhibiting the action of acetylcholine, it reduces the tonus of smooth muscle in the bladder, thereby alleviating symptoms associated with OAB such as urgency and incontinence. Importantly, this compound's hydrophilic nature limits its ability to cross the blood-brain barrier, which minimizes central nervous system side effects commonly associated with other anticholinergics .

Pharmacodynamics

  • Affinity for Receptors : this compound exhibits a higher binding affinity for muscarinic receptors compared to nicotinic receptors at therapeutic concentrations .
  • Bioavailability : The oral bioavailability of this compound is notably low (<10%), and food intake can significantly reduce its absorption by 176% to 220% .
  • Metabolism : this compound undergoes minimal metabolism via the hepatic cytochrome P450 system, reducing the risk of drug-drug interactions .

Clinical Efficacy

This compound has been extensively studied for its efficacy in managing OAB. A summary of key findings from clinical trials is presented in Table 1.

Study Population Intervention Outcome Measures Results
Rudy et al. (2006)Adults ≥18 with OAB (n=658)This compound 20 mg b.i.d vs PlaceboToilet voids/day, UUI episodes/daySignificant reductions at weeks 1, 4, and 12 (p ≤ 0.05)
Cardozo et al. (2000)Adults 18–70 with detrusor instability (n=208)This compound 20 mg b.i.d vs PlaceboMaximum cystometric bladder capacitySignificant increase (p ≤ 0.05)
Long-term StudyOAB patients (n=407)This compound 20 mg b.i.d for 9 monthsQuality of Life (QoL) improvementsStatistically significant QoL improvements at week 12 (p ≤ 0.05)

Case Studies

Several case studies have illustrated the effectiveness of this compound in various patient populations:

  • Stroke Patients : A study involving stroke patients demonstrated that this compound effectively managed OAB symptoms without significant adverse effects compared to solifenacin .
  • Neurogenic Bladder : In patients with reflex neurogenic bladder, this compound showed substantial improvements in urodynamic parameters and quality of life metrics over a treatment period .
  • Postoperative Bladder Irritation : Observational studies indicated that this compound significantly reduced incontinence episodes and improved overall patient satisfaction following surgical procedures affecting bladder function .

Safety Profile

This compound is generally well tolerated. The most common adverse events include dry mouth, constipation, dyspepsia, abdominal pain, and nausea. These side effects typically occur early in treatment and often resolve with continued use . Notably, due to its low central nervous system penetration, this compound has a favorable safety profile compared to other antimuscarinics like oxybutynin.

Properties

Molecular Formula

C25H30NO3+

Molecular Weight

392.5 g/mol

IUPAC Name

[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C25H30NO3/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26/h1-6,9-12,21-23,28H,7-8,13-18H2/q+1/t21-,22+,23?

InChI Key

OYYDSUSKLWTMMQ-AIZNXBIQSA-N

SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Isomeric SMILES

C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Appearance

Solid powder

Key on ui other cas no.

47608-32-2

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Trospium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trospium
Reactant of Route 2
Reactant of Route 2
Trospium
Reactant of Route 3
Trospium
Reactant of Route 4
Reactant of Route 4
Trospium
Reactant of Route 5
Reactant of Route 5
Trospium
Reactant of Route 6
Trospium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.